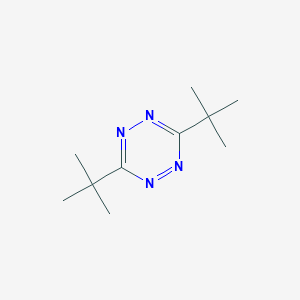

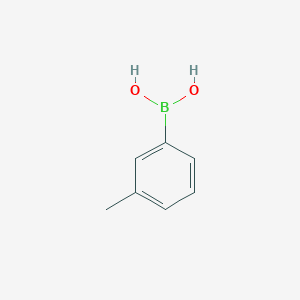

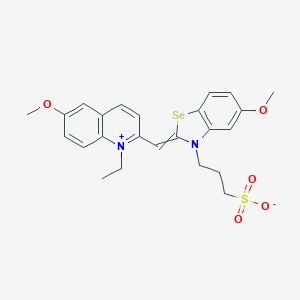

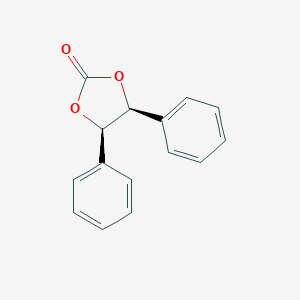

![molecular formula C13H16ClNO B102386 1-[Chloro(phenyl)acetyl]piperidine CAS No. 18504-70-6](/img/structure/B102386.png)

1-[Chloro(phenyl)acetyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves the reaction of piperidine with various electrophiles or the substitution of functional groups on pre-existing piperidine frameworks. For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions with different electrophiles . Similarly, 1-arylcyclohexylamines, which are structurally related to 1-[Chloro(phenyl)acetyl]piperidine, are synthesized by replacing a cyano group with a phenyl group using phenylmagnesium bromide .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For instance, the crystal structure of a piperidin-4-one derivative shows a slightly distorted chair conformation with equatorial orientation of substituents, except for an axially located chlorine atom . This information can be extrapolated to suggest that 1-[Chloro(phenyl)acetyl]piperidine may also exhibit a chair conformation with substituents affecting its three-dimensional shape.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, depending on the functional groups present. The bioactivity of these compounds, such as their inhibitory effects on enzymes like lipoxygenase and cholinesterases, is often a result of their ability to interact with biological targets through chemical reactions . The synthesis of phencyclidine derivatives, which share a similar piperidine core, involves multiple steps including reactions with phenyl magnesium bromide, acetic anhydride, and potassium permanganate, indicating the versatility of piperidine in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and C-H...π interactions can stabilize the molecular conformation and affect the compound's solubility and crystallinity . For example, the crystal and molecular structure of a piperidine-containing acrylate is stabilized by hydrogen bonding and C-H...π interactions, which could be indicative of the properties of 1-[Chloro(phenyl)acetyl]piperidine .

Applications De Recherche Scientifique

Identification in Pharmaceutical Analysis

1-[Chloro(phenyl)acetyl]piperidine is a structural analog of piperidine derivatives like cloperastine hydrochloride, a cough suppressant. Advanced analytical techniques such as HPLC and various spectral methods are used to identify impurities related to piperidine derivatives in pharmaceutical substances, ensuring the quality and safety of medicinal products (Liu et al., 2020).

Development of HIV Inhibitors

Piperidine derivatives are crucial in developing potent HIV-1 inhibitors. By modifying the piperidine structure, researchers can create compounds like TAK-220, which exhibits high binding affinity to CCR5 receptors and potent inhibition of HIV-1 replication. These derivatives are promising candidates for new antiretroviral therapies (Imamura et al., 2006).

Acetylcholinesterase Inhibition for Alzheimer's Therapy

Certain piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is a potential therapeutic approach for Alzheimer's disease. These compounds, through their inhibitory effect on the acetylcholinesterase enzyme, could increase acetylcholine levels in the brain, offering symptomatic relief for dementia (Sugimoto et al., 1990).

Antibacterial and Antifungal Applications

Piperidine compounds, synthesized through various chemical reactions, have shown significant antibacterial and antifungal activities. These compounds could serve as bases for developing new antimicrobial agents to combat infectious diseases (Merugu et al., 2010).

Analgesic Properties

Derivatives of piperidine, like those in the phencyclidine family, have demonstrated analgesic effects. By modifying the piperidine structure, researchers have synthesized compounds that might be effective in acute and phasic pain management (Ahmadi & Mahmoudi, 2005).

Orientations Futures

Piperidine derivatives, including 1-[Chloro(phenyl)acetyl]piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-chloro-2-phenyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZICANKVRIYSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407117 |

Source

|

| Record name | 1-[chloro(phenyl)acetyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Chloro(phenyl)acetyl]piperidine | |

CAS RN |

18504-70-6 |

Source

|

| Record name | 1-[chloro(phenyl)acetyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

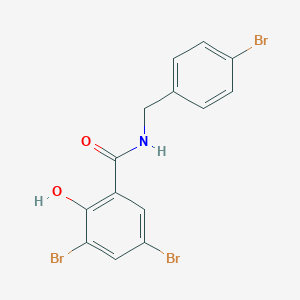

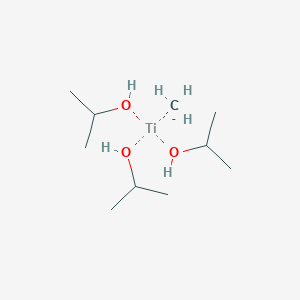

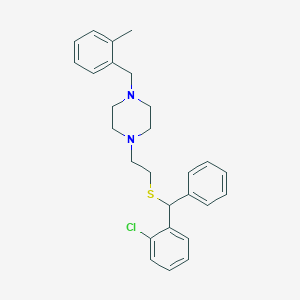

![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)